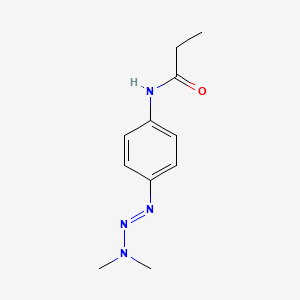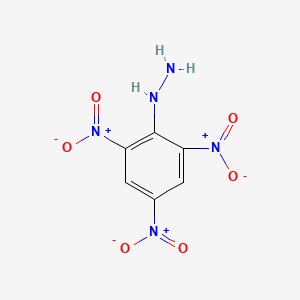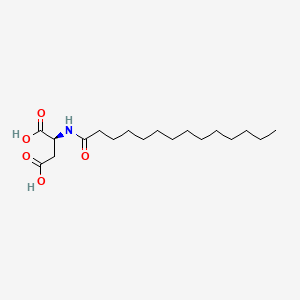
N-Tetradecanoyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tetradecanoyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is acylated with a tetradecanoyl groupIts molecular formula is C18H33NO5, and it has a molecular weight of 343.46 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecanoyl-L-aspartic acid typically involves the acylation of L-aspartic acid with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Tetradecanoyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tetradecanoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-Tetradecanoyl-L-aspartic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Tetradecanoyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in cellular lipid levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecanoyl-L-aspartic acid: Similar in structure but with a shorter acyl chain.
N-Octadecanoyl-L-aspartic acid: Similar in structure but with a longer acyl chain.
N-Tetradecanoyl-L-glutamic acid: Similar in structure but derived from L-glutamic acid instead of L-aspartic acid.
Uniqueness
N-Tetradecanoyl-L-aspartic acid is unique due to its specific acyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
1116-14-9 |
|---|---|
Formule moléculaire |
C18H33NO5 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
(2S)-2-(tetradecanoylamino)butanedioic acid |
InChI |
InChI=1S/C18H33NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)19-15(18(23)24)14-17(21)22/h15H,2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24)/t15-/m0/s1 |
Clé InChI |
MLOYYKYQLFOZOE-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

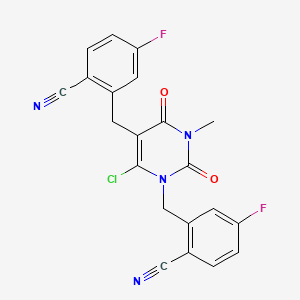
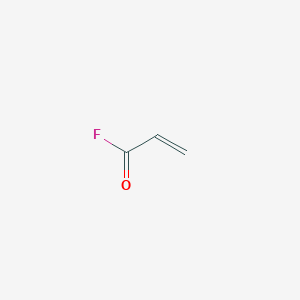
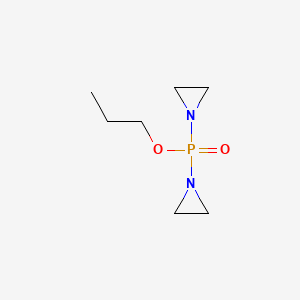
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
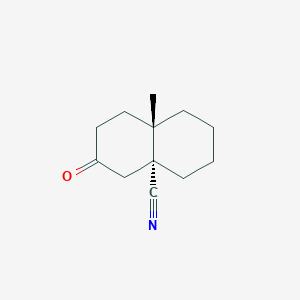
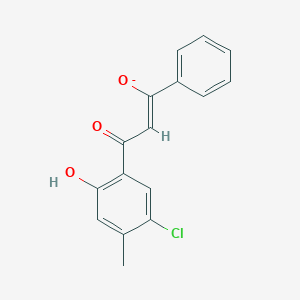
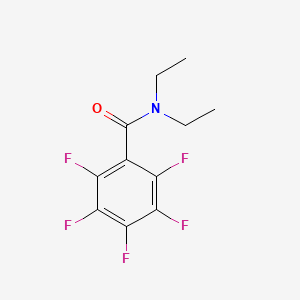
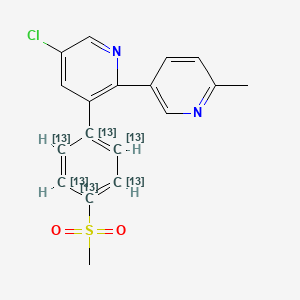
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
